3-Amino-6,7-dimethoxy-4(3H)-quinazolinone

Description

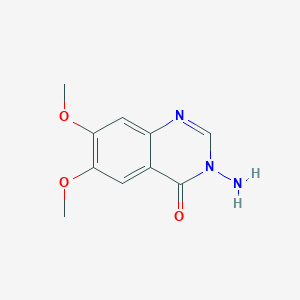

Structure

2D Structure

3D Structure

Properties

CAS No. |

34659-16-0 |

|---|---|

Molecular Formula |

C10H11N3O3 |

Molecular Weight |

221.21 g/mol |

IUPAC Name |

3-amino-6,7-dimethoxyquinazolin-4-one |

InChI |

InChI=1S/C10H11N3O3/c1-15-8-3-6-7(4-9(8)16-2)12-5-13(11)10(6)14/h3-5H,11H2,1-2H3 |

InChI Key |

TVDLGBXMAMNVGY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)N(C=N2)N)OC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Amino 6,7 Dimethoxy 4 3h Quinazolinone and Its Analogs

Evolution of Quinazolinone Synthesis: A Historical Perspective

The journey of quinazolinone synthesis began in the 19th century. The first documented synthesis of a quinazoline (B50416) derivative was by Griess in 1869, who reacted anthranilic acid with cyanogen. nih.govfrontiersin.orgresearchgate.net This pioneering work laid the foundation for the field. A significant advancement came in 1895 with the Niementowski quinazoline synthesis, which utilized the condensation of anthranilic acids with amides at high temperatures to form 4(3H)-quinazolinones. frontiersin.org This method, despite often requiring harsh conditions and long reaction times, became one of the most common routes to the quinazolinone core. frontiersin.org

Another classical and highly prevalent approach involves the use of a benzoxazinone (B8607429) intermediate. ijprajournal.comnih.gov In this two-step process, anthranilic acid is first acylated and cyclized, typically with acetic anhydride (B1165640), to form a 2-substituted-1,3-benzoxazin-4-one. ijprajournal.comnih.gov This reactive intermediate is then treated with an appropriate amine or hydrazine (B178648) to yield the desired 2,3-disubstituted 4(3H)-quinazolinone. ijprajournal.comnih.gov For instance, reacting a benzoxazinone with hydrazine hydrate (B1144303) is a standard method to introduce the 3-amino group. ijprajournal.comnih.gov

Over the decades, research has focused on overcoming the limitations of these early methods, leading to the development of more efficient, greener, and higher-yielding protocols, including the use of microwave irradiation to accelerate reactions and improve yields. frontiersin.orgijprajournal.com

Table 1: Landmark Historical Syntheses of the Quinazolinone Core

| Method Name | Year | Precursors | Key Features |

|---|---|---|---|

| Griess Synthesis | 1869 | Anthranilic acid, Cyanogen | First synthesis of the quinazoline nucleus. nih.govfrontiersin.orgresearchgate.net |

| Niementowski Reaction | 1895 | Anthranilic acid, Amides | Thermal condensation to form 4(3H)-quinazolinones. frontiersin.org |

| Benzoxazinone Route | Widely used | Anthranilic acid, Acyl chloride, Amine/Hydrazine | A versatile two-step method involving a stable intermediate. ijprajournal.comnih.gov |

Strategic Synthetic Routes to 3-Amino-4(3H)-quinazolinone Derivatives

Modern synthetic chemistry offers a diverse toolkit for constructing 3-amino-4(3H)-quinazolinone derivatives, emphasizing efficiency, atom economy, and control over substitution patterns.

Cyclocondensation reactions remain a cornerstone of quinazolinone synthesis. A highly efficient, one-pot, two-step reaction involves the combination of anthranilic acids, carboxylic acids, and amines, often promoted by microwave irradiation, to provide rapid access to 2,3-disubstituted 4(3H)-quinazolinones. ijprajournal.com

Multi-component reactions (MCRs) have emerged as particularly powerful strategies, allowing for the construction of complex molecules like quinazolinones in a single step from simple precursors. A common MCR approach involves the one-pot condensation of isatoic anhydride, an aldehyde, and an amine or ammonium (B1175870) salt. researchgate.net Various catalysts have been employed to facilitate these transformations under mild conditions, including ceric ammonium nitrate (B79036) and strontium chloride (SrCl₂·6H₂O), which can be used in solvent-free conditions at room temperature. ijprajournal.comresearchgate.net These methods are valued for their operational simplicity, mild reaction conditions, and often high yields. researchgate.net

More recent innovations include metal-catalyzed cascade reactions. For example, a copper-catalyzed three-component reaction of 2-halobenzamides, nitriles, and TMSN₃ (trimethylsilyl azide) as a nitrogen source has been developed. nih.gov Another approach involves a palladium-catalyzed oxidative three-component coupling of N-substituted anthranilamides with isocyanides and arylboronic acids, demonstrating broad substrate scope. organic-chemistry.org Domino reactions, such as the copper-catalyzed reaction of alkyl halides with anthranilamides under air, provide a four-step cascade to afford 2-substituted quinazolin-4(3H)-ones. organic-chemistry.org

Table 2: Examples of Modern Synthetic Approaches to Quinazolinones

| Reaction Type | Key Reagents | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Multi-component Reaction | Isatoic anhydride, Aldehyde, Amine | SrCl₂·6H₂O / Solvent-free | 2,3-disubstituted-4(3H)-quinazolinones ijprajournal.comresearchgate.net |

| Microwave-assisted Condensation | Anthranilic acid, Orthoester, Amine | Microwave irradiation | 2,3-disubstituted-4(3H)-quinazolinones ijprajournal.com |

| Cascade Annulation | Diaryliodonium salts, Nitriles | Cu(OTf)₂ | 2,4-Diaryl quinazolines mdpi.com |

| Domino Reaction | Alkyl halides, Anthranilamides | CuBr / Air | 2-substituted-4(3H)-quinazolinones organic-chemistry.org |

| One-Pot Three-Component Assembly | Arenediazonium salts, Nitriles, Anthranilates | Metal-free / 60 °C | 3-Arylquinazolin-4(3H)-ones acs.org |

Regioselective Synthesis of 3-Amino-6,7-dimethoxy-4(3H)-quinazolinone

The synthesis of the specifically substituted this compound requires precise control of regiochemistry. The primary strategy involves starting with a pre-functionalized benzene (B151609) ring that already contains the desired 6,7-dimethoxy pattern.

The most common precursor is 2-amino-4,5-dimethoxybenzoic acid (a substituted anthranilic acid). This starting material dictates the final substitution pattern on the quinazolinone's aromatic ring. The synthesis typically proceeds via the established benzoxazinone route:

Acylation: The 2-amino-4,5-dimethoxybenzoic acid is first acylated.

Cyclization: The resulting N-acyl derivative is cyclized using a dehydrating agent like acetic anhydride to form the corresponding 6,7-dimethoxy-1,3-benzoxazin-4-one intermediate.

Amination: This key intermediate is then reacted with hydrazine hydrate (H₂NNH₂·H₂O) in a solvent such as ethanol. nih.govmdpi.com The hydrazine attacks the carbonyl group, leading to ring-opening and subsequent re-cyclization to furnish the final product, this compound, with the amino group regioselectively installed at the N3 position.

An alternative regioselective strategy involves starting with a pre-formed quinazoline core that is halogenated at key positions, such as 6,7-dimethoxy-2,4-dichloroquinazoline. mdpi.com While this precursor is more commonly used for substitution at the C4 position with various amines, subsequent modifications could potentially lead to the desired 3-amino structure, though this is a less direct route. mdpi.com

Chemical Modification and Derivatization Strategies

The this compound scaffold is a versatile platform for creating diverse molecular libraries through targeted chemical modifications.

The amino group at the N3 position is a prime handle for functionalization, allowing for the introduction of a wide array of substituents and significantly expanding molecular diversity. mdpi.com

Standard reactions of the primary amine at N3 include:

Schiff Base Formation: Condensation with various aldehydes and ketones yields the corresponding N-imines (Schiff bases), which can serve as intermediates for further reactions or as final products. sapub.org

Acylation/Amide Formation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) produces N3-amido-quinazolinones. mdpi.com A green, microwave-assisted protocol has been developed for the synthesis of 3-arylamido derivatives by reacting 3-amino-quinazolinones with arylhydrazides. mdpi.com

Alkylation: While direct alkylation can be challenging, N3-alkylated quinazolinones can be synthesized through regioselective alkylation of the quinazolinone ring prior to the introduction of other substituents. rsc.org

These modifications are not just for structural diversity; they have a profound impact on the physicochemical and biological properties of the molecule. mdpi.com For example, the addition of different heterocyclic moieties at the N3 position has been suggested to enhance pharmacological activity. mdpi.comnih.gov

Beyond the N3 position, the quinazolinone core offers other sites for modification, primarily the C2 position and the benzene ring.

C2 Position: The C2 position is a critical site for influencing biological activity. mdpi.comnih.gov Selective modification at C2 can be challenging due to the higher reactivity of the C4 position in many precursors. nih.gov Strategies to achieve C2 functionalization include:

Cyclization of N-arylamidines or substituted anilines: This approach builds the quinazolinone ring with the desired C2 substituent already in place. nih.govbeilstein-journals.org

Using 2-chloroquinazolines: When the C4 position is blocked by a less reactive group, nucleophilic substitution can be directed to the C2 position. nih.govbeilstein-journals.org

Azide–Tetrazole Tautomerism: A novel method utilizes the azide–tetrazole equilibrium to direct a nucleophile to the C2 position in 6,7-dimethoxyquinazoline (B1622564) derivatives, enabling the synthesis of precursors for drugs like prazosin (B1663645). nih.govbeilstein-journals.org

Aromatic Ring: While the 6,7-dimethoxy substitution is often a desired feature, further modifications to the benzene portion of the quinazolinone core can be achieved. Structure-activity relationship (SAR) studies have shown that substituents at positions 6 and 8 are particularly significant for pharmacological activity. mdpi.com Modern cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to introduce aryl or heteroaryl groups at specific positions (e.g., C6) on the quinazoline ring, provided a suitable handle like a halogen is present. chim.it

Conjugation with Bioactive Moieties (e.g., Amino Acids, Peptides, Nanoparticles)

The strategic conjugation of the this compound scaffold with other bioactive molecules represents an advanced methodology to enhance its therapeutic profile. This approach aims to improve properties such as target specificity, bioavailability, and stability, or to combine functionalities for synergistic effects. acs.org The primary amine at the N-3 position serves as a versatile chemical handle for covalently linking the quinazolinone core to amino acids, peptides, and potentially nanoparticles, creating novel hybrid molecules with tailored biological activities. researchgate.net

Conjugation with Amino Acids and Dipeptides

A significant area of research involves the conjugation of the 6,7-dimethoxyquinazolin-4(3H)-one core with neuroactive amino acids and dipeptides to develop agents with cerebroprotective properties. nih.govnih.govnih.gov The rationale for this approach is that the amino acid or peptide moiety can facilitate transport across the blood-brain barrier and target specific neural pathways, complementing the inherent activity of the quinazolinone core.

A common synthetic route involves the reaction of a 2-alkyl-6,7-dimethoxy-3,1-benzoxazine-4-one intermediate with the desired amino acid or dipeptide. nih.gov The reaction is typically carried out by heating the mixture in a solvent such as glacial acetic acid, which facilitates the opening of the benzoxazinone ring and subsequent cyclization to form the N-3 substituted quinazolinone. nih.gov This method has been used to synthesize a library of thirteen novel derivatives for neurodegenerative disease research. nih.govnih.govsemanticscholar.org Studies evaluating these compounds for cerebroprotective effects in models of cerebral ischemia have identified several derivatives with pronounced activity. nih.govnih.govnih.gov

| Compound ID | Conjugated Moiety | Substituent at C2-position | Key Research Finding |

|---|---|---|---|

| 3i | Glycyltryptophan | Methyl | Demonstrated the most pronounced cerebrotropic activity in a rat model of cerebral ischemia, with effects comparable to the reference drug ethylmethylhydroxypyridine succinate. nih.govnih.govnih.gov |

| 3j | Glycylleucine | Propyl | |

| 3k | Glycylglycine | Propyl |

Conjugation with Peptides for Targeted Therapy

A powerful strategy for cancer therapy involves conjugating cytotoxic agents to ligands that bind to receptors overexpressed on tumor cells. The epidermal growth factor receptor (EGFR) is frequently overexpressed in cancers like glioblastoma. nih.gov While many quinazoline derivatives are designed as EGFR inhibitors that bind to the intracellular kinase domain, an alternative approach is to use the entire epidermal growth factor (EGF) peptide as a carrier to deliver a cytotoxic quinazolinone directly to the tumor.

In a notable study, a quinazoline derivative, 4-(3'-bromo-4'-hydroxylphenyl)-amino-6,7-dimethoxyquinazoline, was conjugated to recombinant human EGF. This conjugation was shown to amplify the anti-glioblastoma activity by more than 200-fold in vitro. The EGF-quinazoline conjugate was able to enter the target glioblastoma cells via receptor-mediated endocytosis, demonstrating a highly effective targeting mechanism.

Conjugation with Nanoparticles

The conjugation of quinazolinone derivatives to nanoparticles is an emerging field with the potential to revolutionize drug delivery. While the direct conjugation of this compound to nanoparticles is not yet extensively documented in the literature, research on related structures highlights the feasibility and potential of this approach. Nanoparticles can serve as carriers to improve the solubility, stability, and pharmacokinetic profile of a drug, and can be engineered for targeted delivery. nih.govwalshmedicalmedia.com

Methodologies for nanoparticle conjugation can be broadly categorized:

Catalysis vs. Conjugation: It is important to distinguish between using nanoparticles as catalysts in a reaction and conjugating them to the final product. Several studies report the use of magnetic nanoparticles, often with an acid-functionalized silica (B1680970) coating, as recyclable catalysts for the efficient synthesis of quinazolinone scaffolds. nih.govfrontiersin.orgresearchgate.net In these cases, the nanoparticle facilitates the reaction but is not part of the final drug structure.

Functionalization for Drug Delivery: The more relevant approach for this section is the functionalization of nanoparticles with the drug molecule. For instance, gold nanoparticles (AuNPs) have been functionalized with quinoxaline (B1680401) derivatives, a different class of nitrogen-containing heterocycles, to target phosphoinositide 3-kinases which are overexpressed in some cancers. rsc.org In this method, the quinoxaline compound also acts as a capping ligand to stabilize the nanoparticle. rsc.org Similarly, superparamagnetic iron oxide nanoparticles can be coated with materials like 3-aminopropyltriethoxysilane, creating a surface to which drugs can be attached for magnetically guided delivery. walshmedicalmedia.com

These examples establish a proof-of-concept that heterocyclic compounds can be successfully conjugated to nanoparticles for therapeutic applications. This remains a promising and advanced methodological frontier for derivatives of this compound.

Comprehensive Analytical and Spectroscopic Characterization of 3 Amino 6,7 Dimethoxy 4 3h Quinazolinone and Its Derivatives

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopy is fundamental to the characterization of quinazolinone derivatives, enabling researchers to verify synthetic outcomes and elucidate detailed molecular structures.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of quinazolinone derivatives. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR reveals the types of carbon atoms present in the molecule.

In ¹H NMR spectra of 6,7-dimethoxy quinazolinone derivatives, the protons of the two methoxy (B1213986) groups typically appear as distinct singlets in the range of δ 3.9-4.0 ppm. chimicatechnoacta.ru Protons attached to the aromatic quinazolinone core resonate in the downfield region (δ 7.0-8.5 ppm), with their specific chemical shifts and coupling patterns being dependent on the substitution pattern. mdpi.com For instance, in 3-amino-substituted quinazolinones, the amino (-NH₂) protons often produce a broad singlet, the chemical shift of which can be influenced by the solvent and concentration. mdpi.com In a study of 3-amino-6-bromo-2-methylquinazolin-4(3H)-one, the NH₂ protons appeared as a singlet at δ 5.83 ppm. mdpi.com

¹³C NMR spectroscopy complements ¹H NMR by providing data for all unique carbon atoms. The carbonyl carbon (C=O) of the quinazolinone ring is characteristically found in the highly deshielded region of the spectrum, often above δ 160 ppm. mdpi.comrsc.org Carbons of the methoxy groups typically resonate around δ 55-56 ppm. mdpi.com The aromatic and heterocyclic carbons produce a series of signals in the δ 100-150 ppm range. mdpi.comrsc.orgrsc.org

Table 1: Representative ¹H and ¹³C NMR Spectral Data for Quinazolinone Derivatives This table is interactive. Click on the headers to sort the data.

| Compound | Nucleus | Chemical Shift (δ ppm) | Assignment |

|---|---|---|---|

| 6-amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one mdpi.comresearchgate.net | ¹H | 11.80 (s, 1H) | N-H |

| ¹H | 7.41 (s, 1H) | Ar-H | |

| ¹H | 5.53 (s, 2H) | NH₂ | |

| ¹H | 3.72 (s, 3H) | OCH₃ | |

| ¹³C | 160.4 | C=O | |

| ¹³C | 145.6, 141.1, 139.9 | Ar-C | |

| ¹³C | 55.0 | OCH₃ | |

| 3-amino-6-bromo-2-methylquinazolin-4(3H)-one mdpi.com | ¹H | 8.15 (s, 1H) | Ar-H (H₅) |

| ¹H | 7.89 (dd, 1H) | Ar-H (H₇) | |

| ¹H | 5.83 (s, 2H) | NH₂ | |

| ¹H | 2.57 (s, 3H) | CH₃ | |

| 5,7-Dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)-N-methylbenzamide nih.gov | ¹H | 11.56 (brs, 1H) | N-H |

| ¹H | 10.20 (s, 1H) | N-H (amide) | |

| ¹H | 8.13 (d, 2H) | Ar-H |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups within a molecule. For 3-Amino-6,7-dimethoxy-4(3H)-quinazolinone, the IR spectrum displays characteristic absorption bands that confirm its key structural features.

The most prominent peak is typically the carbonyl (C=O) stretching vibration of the quinazolinone ring, which appears in the region of 1700-1640 cm⁻¹. rsc.orgresearchgate.net The presence of the amino group (-NH₂) is confirmed by N-H stretching vibrations, which usually manifest as one or two bands in the 3450-3300 cm⁻¹ range. rsc.org Aromatic C-H stretching is observed around 3100 cm⁻¹, while the C-O stretching of the dimethoxy groups gives rise to signals typically in the 1250-1000 cm⁻¹ region.

Table 2: Characteristic IR Absorption Bands for Quinazolinone Derivatives This table is interactive. Click on the headers to sort the data.

| Compound Class/Example | Wavenumber (cm⁻¹) | Functional Group Assignment | Source(s) |

|---|---|---|---|

| Quinazolin-4(3H)-ones | 1700-1640 | C=O (Amide carbonyl) stretch | rsc.orgresearchgate.net |

| 3-Amino-quinazolinones | 3450-3300 | N-H (Amino) stretch | rsc.org |

| Aromatic Quinazolinones | ~3100 | Aromatic C-H stretch | |

| 6,7-Dimethoxy derivatives | 1250-1000 | C-O (Aryl ether) stretch | tandfonline.com |

| 4-Amino-2-chloro-6,7-dimethoxyquinazoline | 3400-3100 | N-H / Aromatic C-H stretch | nist.gov |

Mass spectrometry (MS) is crucial for determining the molecular weight of synthesized compounds and providing structural information through fragmentation analysis. High-Resolution Mass Spectrometry (HRMS) offers highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. mdpi.comresearchgate.net

In the mass spectrum of a quinazolinone derivative, the molecular ion peak (M⁺) or a protonated molecule peak ([M+H]⁺) confirms the molecular weight of the compound. mdpi.com For example, in the analysis of 6-amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one, HRMS (ESI) precisely confirmed its atomic composition with an observed m/z of 314.0958 for the [M+H]⁺ ion, matching the calculated value. mdpi.comresearchgate.net The fragmentation patterns observed in the mass spectrum can provide further evidence for the proposed structure by showing the loss of specific substituents, such as the methoxy or amino groups.

X-ray Crystallography for Precise Three-Dimensional Structural Determination

While spectroscopic methods reveal connectivity, X-ray crystallography provides the unambiguous, precise three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. nih.govresearchgate.net This technique requires the formation of a suitable single crystal.

The crystal structures of several related quinazolinone derivatives have been determined, revealing key structural motifs. For example, the analysis of 6-aminoquinazolin-4(3H)-one showed that molecules form hydrogen-bonded dimers through N—H⋯O interactions. nih.gov These dimers are further linked into a three-dimensional network by N—H⋯N and C—H⋯O interactions. nih.gov In the crystal structure of 3-amino-2-ethylquinazolin-4(3H)-one, the molecule was found to be planar, with inversion-related molecules forming stacks that display π–π interactions. researchgate.net Such analyses are vital for understanding the supramolecular chemistry and packing of these compounds in the solid state.

Table 3: Selected Crystallographic Data for Quinazolinone Derivatives This table is interactive. Click on the headers to sort the data.

| Compound | Crystal System | Space Group | Key Interactions Noted | Source(s) |

|---|---|---|---|---|

| 6-Aminoquinazolin-4(3H)-one | Monoclinic | P2₁/c | N—H⋯O, N—H⋯N, C—H⋯O hydrogen bonds; forms 3D network | nih.gov |

| 3-Amino-2-ethylquinazolin-4(3H)-one | Triclinic | P-1 | N—H⋯O hydrogen bonds; π–π stacking interactions | researchgate.net |

| 3-Amino-2-propylquinazolin-4(3H)-one | Trigonal | R-3 | N—H⋯N, N—H⋯O hydrogen bonds; π–π overlap | researchgate.netcardiff.ac.uk |

Advanced Microscopy and Nanoparticle Characterization for Conjugate Systems

When quinazolinone derivatives are incorporated into larger systems, such as nanoparticle-based platforms, advanced microscopy techniques are required to characterize the resulting morphology and structure.

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology, size, and shape of materials at the micro- and nanoscale. nih.gov While not typically used for single-molecule characterization, SEM is essential for studying systems where quinazolinone derivatives are conjugated to or used to functionalize nanoparticles or other materials. nih.govcomputeroptics.ru

For instance, if this compound were used to functionalize gold nanoparticles, SEM would be employed to confirm the size distribution, aggregation state, and surface texture of the resulting conjugate nanoparticles. researchgate.net The technique provides high-resolution images by scanning a focused beam of electrons over a sample's surface and detecting the emitted secondary or backscattered electrons. youtube.com Recent advancements in SEM allow for the direct observation of nanoparticle morphology and surface structures with resolutions capable of visualizing fine details. nih.gov This is critical for understanding how the functionalization with the quinazolinone moiety affects the physical properties of the nanoparticle system.

Pharmacological and Biological Activity Profiling of 3 Amino 6,7 Dimethoxy 4 3h Quinazolinone and Its Analogs

Anticancer and Cytotoxic Efficacy Studies

Quinazolinone derivatives are prominent in oncology research, with several compounds developed as commercial drugs. nih.gov Their anticancer effects are exerted through various mechanisms, including the inhibition of key enzymes involved in cell growth and proliferation and the modulation of cellular signaling pathways. nih.govnih.gov

The cytotoxic potential of 3-amino-6,7-dimethoxy-4(3H)-quinazolinone and its analogs has been demonstrated across a wide array of human cancer cell lines. Research has shown that modifications to the quinazolinone core can lead to potent growth-inhibitory effects. For instance, certain quinazolinone hydrazide derivatives exhibited significant cytotoxicity against MCF7 (breast cancer) and A2780 (ovarian cancer) cell lines, with some compounds showing IC₅₀ values in the low micromolar range, surpassing the efficacy of the standard drug lapatinib (B449) in the same assays. nih.gov

Other studies have highlighted the broad-spectrum antitumor activity of quinazolinone derivatives. Analogs have shown inhibitory effects against renal, CNS, ovarian, and non-small cell lung cancers. nih.gov Specific derivatives have demonstrated potent activity against melanoma cell line MDA-MB-435, various breast cancer cell lines (MDA-MB-231, MDA MB-453, SKBR3), prostate cancer cells (PC3), and colon cancer cell lines (HT-29). nih.govtandfonline.comnih.govnih.govnih.gov Furthermore, quinazolinone-based compounds have been effective against glioblastoma, lung cancer (NCI-H1975, HCC827, A431), and cervical cancer (HeLa) cell lines. nih.govnih.govfrontiersin.org

Table 1: In Vitro Cytotoxic Activity of Quinazolinone Analogs against Various Cancer Cell Lines

| Cancer Type | Cell Line | Observation | Reference |

|---|---|---|---|

| Melanoma | MDA-MB-435 | Excellent growth inhibition (GI% of 94.53 and 94.15 for compounds 5c and 8a). | nih.govnih.gov |

| Breast Cancer | MCF7, A2780 (Ovarian) | Quinazolinone hydrazides (3a-j) showed potent cytotoxicity, with IC₅₀ values between 0.20 to 0.84 µM against MCF7. | nih.gov |

| SKBR3 | Nanomolar anti-proliferative activity observed for HER2-selective inhibitors. | nih.gov | |

| Lung Cancer | NCI-H1975, HCC827, A431 | Potent inhibitory activity, with some compounds (1a, 1d, 1v) being more potent than afatinib. | nih.gov |

| Cervical Cancer | HeLa | Compounds 6 and 7 exhibited approximately 50% cytotoxicity at 10 μM concentration. | nih.gov |

| Glioblastoma | - | Inhibition of glioblastoma cell proliferation. | frontiersin.org |

| Prostate Cancer | PC3 | High cytotoxic activity observed for specific thiazole-containing quinazolinone derivatives. | nih.gov |

A primary mechanism for the anticancer activity of quinazolinone derivatives is the inhibition of protein kinases, which are crucial regulators of cell signaling. researchgate.net The quinazoline (B50416) scaffold is a key feature in numerous FDA-approved kinase inhibitors. nih.gov

EGFR and HER2: The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) are frequently overexpressed in various cancers. nih.gov Quinazoline derivatives, such as gefitinib (B1684475) and erlotinib, are well-established first-generation EGFR inhibitors. nih.govacs.org Newer generations of quinazolinone-based compounds have been developed as irreversible dual EGFR/HER2 inhibitors to overcome drug resistance, with some showing nanomolar IC₅₀ values. nih.gov Significant research has focused on creating analogs with high selectivity for HER2 over EGFR to reduce side effects, achieving up to a 240-fold improvement in selectivity compared to lapatinib. nih.govrsc.org

CDK2: Cyclin-dependent kinase 2 (CDK2) is a therapeutic target in many cancers, including melanoma. nih.govnih.gov Synthesized quinazolinone derivatives have been identified as potent CDK2 inhibitors, demonstrating significant inhibitory action in vitro. nih.govtandfonline.com This inhibition is a plausible mechanism for their observed efficacy against melanoma cells. tandfonline.comnih.gov

VEGFR2: Vascular endothelial growth factor receptor 2 (VEGFR2) is a key regulator of tumor angiogenesis. nih.govnih.gov The quinazoline core is present in several FDA-approved VEGFR-2 inhibitors, such as vandetanib. nih.govresearchgate.net Numerous studies have reported the design and synthesis of novel 6,7-dimethoxy quinazoline derivatives as potent VEGFR-2 inhibitors, which function by blocking the ATP-binding site of the kinase domain. nih.govrsc.orgtbzmed.ac.ir

B-RAF: The B-Raf kinase, especially the V600E mutant, is a common driver of oncogenic signaling in cancers like melanoma. researchgate.net Researchers have successfully designed novel series of quinazoline-based compounds as selective, ATP-competitive B-Raf inhibitors. researchgate.netsci-hub.se These inhibitors have shown excellent cellular potency and selectivity for RAF kinases over other kinases. aacrjournals.org

Table 2: Inhibition of Tyrosine Kinase Enzymes by Quinazolinone Analogs

| Target Enzyme | Key Findings | Reference |

|---|---|---|

| EGFR | Quinazolinones act as reversible competitive inhibitors of ATP at the EGFR kinase domain. Some analogs overcome resistance from the T790M mutation. | nih.govacs.orgnih.govmedchemexpress.eu |

| HER2 | Novel derivatives show enhanced selectivity for HER2 over EGFR, leading to improved anti-proliferative effects against HER2-dependent cells. | nih.govrsc.org |

| CDK2 | Quinazolinone-based derivatives show significant in vitro inhibitory activity, leading to cell cycle cessation. | nih.govtandfonline.comnih.gov |

| VEGFR2 | Derivatives with the 6,7-dimethoxyquinazoline (B1622564) structure have been developed as potent inhibitors, crucial for anti-angiogenic therapy. | nih.govnih.govresearchgate.net |

| B-RAF | Selective inhibitors targeting the B-Raf(V600E) mutation have been designed, showing potent activity in preclinical models. | researchgate.netaacrjournals.org |

The inhibition of kinase targets by quinazolinone analogs directly impacts cellular pathways that control cell proliferation, survival, and angiogenesis.

Inhibition of CDK2 by specific quinazolinone compounds leads to cell cycle cessation, particularly at the S and G2/M phases. nih.govnih.gov Similarly, analogs targeting VEGFR-2 can induce apoptosis and cell cycle arrest. nih.gov

A major pathway affected is the Ras/Raf/MEK/ERK (MAPK) signal transduction pathway, which is critical for cell proliferation and is often hyperactivated in cancer. sci-hub.se Quinazoline-based B-Raf inhibitors block this pathway by preventing the phosphorylation of downstream effectors MEK and ERK. aacrjournals.org This targeted disruption of signaling cascades underscores the potent and specific anticancer mechanism of these compounds. The ability to combine CDK2 inhibitors with CDK4/6 inhibitors offers a strategy for more complete cell cycle inhibition. youtube.com

Broad-Spectrum Antimicrobial Activities

The quinazolinone nucleus is a versatile scaffold that has been extensively explored for the development of new antimicrobial agents, driven by the increasing challenge of drug resistance. nih.govnih.gov These compounds have shown efficacy against a wide range of bacterial and fungal pathogens. nih.govsapub.org

Derivatives of 4(3H)-quinazolinone have demonstrated significant antibacterial properties, although their spectrum of activity can vary based on their specific chemical structure. nih.govacs.org

Several studies have reported potent activity against Gram-positive bacteria, particularly Staphylococcus aureus, including methicillin-resistant (MRSA) and vancomycin-resistant strains. nih.govacs.orgpharmpharm.ru One study found that select quinazolinones displayed MIC values as low as 0.03 µg/mL against S. aureus. nih.govacs.org The mechanism of action for some of these compounds involves the inhibition of bacterial DNA gyrase and topoisomerase IV. nih.gov Another identified mechanism is the inhibition of penicillin-binding proteins (PBP1 and PBP2a) in MRSA. acs.org

The efficacy against Gram-negative bacteria appears to be more variable. While some studies reported a lack of significant activity against organisms like Pseudomonas aeruginosa and E. coli, others have synthesized quinazolinone derivatives with notable bacteriostatic activity against Gram-negative strains. nih.govnih.govnih.gov A series of 3-aminoquinazolinediones was found to demonstrate clinically useful antibacterial activity against both Gram-positive and fastidious Gram-negative organisms. nih.gov

Table 3: Antibacterial Activity of Quinazolinone Analogs

| Bacterial Type | Organism | Key Findings | Reference |

|---|---|---|---|

| Gram-Positive | Staphylococcus aureus (including MRSA) | Potent activity observed, with some compounds showing MIC values ≤0.5 μg/mL against resistant strains. | nih.govacs.orgpharmpharm.ru |

| Streptococcus pneumoniae | Derivatives with a naphthyl radical or an amide group showed pronounced antimicrobial activity. | pharmpharm.rueco-vector.com | |

| Gram-Negative | Escherichia coli | Activity is variable; some series show moderate effects while others have limited activity. | nih.govfrontiersin.org |

| Pseudomonas aeruginosa | Generally less susceptible, with many derivatives showing no significant effect. | nih.govfrontiersin.org |

Quinazolinone derivatives have also emerged as promising antifungal agents, exhibiting activity against a variety of human and plant pathogenic fungi. nih.govmdpi.com

Studies have demonstrated that synthesized quinazolinone compounds can be highly effective against clinically relevant fungi such as Candida albicans and Aspergillus niger. nih.govnih.gov For example, certain furo[2,3-f]quinazolin-5-ols and 6,7-bis(arylthio)-quinazoline-5,8-diones completely inhibited the growth of Candida and Aspergillus species at an MIC of 12.5 μg/mL. capes.gov.br Another study reported that a triazolo[1,5-a]quinazolinone product showed potent effect against Aspergillus niger, with an inhibition zone comparable to the standard drug fluconazole. nih.gov

The antifungal activity extends to phytopathogenic fungi as well. Newly synthesized pyrazol-quinazolinone compounds exhibited significant antifungal activity against seven different plant fungi. mdpi.com One derivative showed a 62.42% inhibition rate against Fusarium oxysporum f. sp. Niveum, the fungus responsible for watermelon Fusarium wilt. mdpi.com Other analogs have displayed good activity against tree plant fungi, including various species of Fusarium and Verticillium dahliae. researchgate.net

Table 4: Antifungal Activity of Quinazolinone Analogs

| Fungal Strain | Key Findings | Reference |

|---|---|---|

| Candida albicans | Good activity reported for various fused quinazolinone derivatives. | nih.govcapes.gov.br |

| Aspergillus niger | Potent effects observed, with some compounds showing activity comparable to fluconazole. | nih.govnih.gov |

| Fusarium oxysporum | Significant inhibition, particularly by pyrazol-quinazolinone derivatives against plant-pathogenic strains. | mdpi.comresearchgate.net |

| Cryptococcus neoformans | Good antifungal activity demonstrated by furo[2,3-f]quinazolin-5-ol derivatives. | capes.gov.br |

| Verticillium dahliae | Good antifungal activity reported for specific quinazolin-4-(3H)-ones derivatives. | researchgate.net |

Activity against Multidrug-Resistant (MDR) Bacterial Strains

The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global public health, necessitating the discovery of new antibacterial agents. nih.gov The 4(3H)-quinazolinone scaffold has emerged as a promising framework for the development of novel antibiotics. nih.gov Derivatives of this scaffold have demonstrated activity against a spectrum of pathogenic bacteria, including notorious MDR strains. eco-vector.com

Research has shown that quinazolinone derivatives can be effective against both Gram-positive and Gram-negative bacteria. chemmethod.com Studies on 3-amino-6-iodo-2-methyl quinazolin-4-(3H)-one revealed significant antibacterial activity against Staphylococcus aureus, Bacillus species, and Pseudomonas aeruginosa. researchgate.net In the fight against methicillin-resistant Staphylococcus aureus (MRSA), a high-priority pathogen, novel thieno-thiazolo-quinazoline derivatives have shown a strong capacity to inhibit and disrupt MRSA biofilm formation and effectively reduce bacterial counts in in-vivo skin infection models. nih.gov

The mechanism of action for quinoline-based structures, the foundation of quinazolinones, is thought to involve the inhibition of bacterial DNA synthesis through the disruption of DNA gyrase and type IV topoisomerase, leading to bacterial cell death. eco-vector.com This mode of action is crucial for overcoming existing resistance mechanisms.

| Compound Type | Target Organism(s) | Observed Activity | Reference |

|---|---|---|---|

| Thieno-thiazolo-quinazoline derivatives | Methicillin-resistant Staphylococcus aureus (MRSA, USA300) | Inhibited and disrupted biofilm formation; reduced bacterial counts in a skin infection model. | nih.gov |

| 3-Amino-6-iodo-2-methyl quinazolin-4-(3H)-one | Staphylococcus aureus, Bacillus sp., Pseudomonas aeruginosa | Exhibited significant antibacterial activity. The 3-amino derivative showed higher activity against P. aeruginosa than its precursor. | researchgate.net |

| General Quinazolin-4(3H)-one derivatives | Staphylococcus aureus, Streptococcus pneumoniae, Proteus mirabilis, Pseudomonas aeruginosa, Klebsiella pneumoniae, Escherichia coli | Broad-spectrum activity reported for the scaffold. | eco-vector.com |

Neuropharmacological Investigations

Neurodegenerative disorders such as cerebral ischemia and Alzheimer's disease represent a significant and growing societal health burden. urfu.rudoaj.org The 6,7-dimethoxyquinazolin-4(3H)-one scaffold has been identified as a promising starting point for the development of cerebroprotective agents. urfu.ruresearchgate.net Research suggests that quinazolinone derivatives featuring methoxy (B1213986) groups may be particularly effective for treating conditions like Alzheimer's disease. researchgate.net

A dedicated study focused on synthesizing novel 6,7-dimethoxyquinazolin-4(3H)-one derivatives incorporating neuroactive amino acids and dipeptides to explore their cerebroprotective properties. urfu.rudoaj.orgchimicatechnoacta.ru In a rat model of cerebral ischemia, created by irreversible occlusion of the middle cerebral artery, several of these compounds were evaluated for their ability to reduce the area of brain necrosis and improve cognitive function in a Y-maze test. doaj.orgchimicatechnoacta.ru The results were promising, with specific derivatives (compounds 3i, 3j, and 3k in the study) demonstrating pronounced cerebrotropic activity comparable to the reference drug, ethylmethylhydroxypyridine succinate. doaj.orgchimicatechnoacta.ru These findings highlight them as valuable candidates for further investigation. doaj.org Additionally, sulfur-substituted quinazolinones have been noted for their potential in treating neurodegenerative diseases, suggesting multiple avenues for derivatization. mdpi.com

The quinazolin-4-(3H)-one ring system has long been investigated for its effects on the central nervous system, with anticonvulsant activity being a notable property. nih.govnih.gov The discovery of methaqualone, a sedative-hypnotic, spurred further research into this class of compounds for new anticonvulsant drugs. nih.govwikipedia.org

Studies have explored various substitutions on the quinazolinone core to optimize anticonvulsant effects. A preliminary evaluation of a series of 3-substituted-2-(substituted-phenoxymethyl) quinazolin-4(3H)-one derivatives showed that some possess moderate to significant anticonvulsant activity when compared to diazepam. nih.gov Structure-activity relationship (SAR) studies have revealed that the substituent at the 3-position significantly influences biological activity. For instance, 3-carboxamidino and 3-hydroxy derivatives were found to be more active than their corresponding 3-amino analogue in one series. nih.gov In another study, quaternized 4(3H)-quinazolinones were investigated, and one derivative, 2-methyl-3-(4-methylpyridinium)acetylamino-4(3H)-quinazolinone chloride, exhibited anticonvulsant activity nearly equal to that of methaqualone. nih.gov

| Activity | Compound/Derivative Type | Key Findings | Reference |

|---|---|---|---|

| Cerebroprotective | 6,7-dimethoxyquinazolin-4(3H)-one derivatives with amino acid/dipeptide residues | Demonstrated significant reduction in brain necrosis area in a rat model of cerebral ischemia. | urfu.rudoaj.orgchimicatechnoacta.ru |

| Anticonvulsant | 3-Substituted-2-(substituted-phenoxymethyl) quinazolin-4(3H)-ones | 3-Carboxamidino and 3-hydroxy derivatives were more active than the 3-amino analogue in a specific series. | nih.gov |

| Anticonvulsant | Quaternized 2-methyl-4(3H)-quinazolinones | A 4-methylpyridinium derivative showed anticonvulsant activity comparable to methaqualone. | nih.gov |

Anti-inflammatory Mechanisms and Effects

The 4(3H)-quinazolinone scaffold is a well-established template for designing potent anti-inflammatory agents. nih.govbiotech-asia.org Numerous derivatives have been synthesized and shown to possess significant anti-inflammatory activity, often comparable to or exceeding that of standard non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac (B195802) sodium and celecoxib. nih.govnih.gov

A primary mechanism for the anti-inflammatory action of these compounds is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the production of inflammatory prostaglandins. biotech-asia.org Many quinazolinone derivatives have been designed as selective COX-2 inhibitors, which is a desirable profile as it is associated with fewer gastrointestinal side effects compared to non-selective COX inhibitors. biotech-asia.org In studies using the carrageenan-induced rat paw edema model, a standard test for acute inflammation, various 2,3-disubstituted quinazolin-4(3H)-ones demonstrated potent, dose-dependent anti-inflammatory effects. nih.govnih.gov

Beyond COX inhibition, other mechanisms have been identified. Leniolisib, a quinazoline-based drug, acts as a selective phosphoinositol-3-kinase δ (PI3Kδ) inhibitor, a pathway crucial for the function of various immune cells, thereby acting as an anti-inflammatory immunomodulator. mdpi.com

Other Significant Biological Activities

The versatile 4(3H)-quinazolinone scaffold, particularly with the 6,7-dimethoxy substitution pattern, has been a fruitful source of compounds with a wide range of other biological activities. mdpi.com

Antihypertensive Activity : A significant body of research has focused on 4-amino-6,7-dimethoxyquinazoline derivatives as antihypertensive agents. nih.govnih.govacs.org Their mechanism of action is often attributed to the competitive antagonism of α1-adrenoceptors. nih.gov Alfuzosin, a prominent drug from this class, is a selective peripheral α1-postjunctional adrenoceptor antagonist that was developed from a series of N2-[(acylamino)alkyl]-6,7-dimethoxy-2,4-quinazolinediamines. nih.govacs.org

Analgesic Activity : Often coupled with anti-inflammatory properties, analgesic activity is a common feature of quinazolinone derivatives. mdpi.comnih.gov For example, a series of 2-benzylamino-3-substituted quinazolin-4(3H)-ones exhibited significant analgesic effects in animal models, with some compounds showing potency equipotent to diclofenac sodium. nih.gov

Antimalarial Activity : Malaria remains a major global health threat, and new, cost-effective treatments are needed. nih.gov The 4-quinazolinone moiety, present in the natural alkaloid febrifugine, is known to be crucial for its antimalarial activity. nih.gov Synthetic analogs based on this structure have shown efficacy against Plasmodium berghei in mice, inhibiting the maturation of the parasite. nih.govresearchgate.net

Antiviral Activity : The quinazolinone core has been successfully exploited to develop potent antiviral agents. mdpi.com Notably, a series of 2,3,6-trisubstituted quinazolinone compounds were identified as novel, potent inhibitors of both Zika virus (ZIKV) and Dengue virus (DENV) replication. nih.govnih.gov Certain analogs exhibited broad and powerful activity with EC50 values in the nanomolar range without significant cytotoxicity, making them promising leads for much-needed anti-flavivirus drugs. nih.govnih.gov

Enzyme Inhibition : Beyond the aforementioned targets, quinazolinone derivatives have been shown to inhibit a diverse range of enzymes critical to disease pathology.

Kinase Inhibition : Derivatives of 6,7-dimethoxy-quinazolin-4(3H)-one have been developed as potent inhibitors of multiple tyrosine kinases, including Cyclin-Dependent Kinase 2 (CDK2), Human Epidermal Growth Factor Receptor 2 (HER2), and Epidermal Growth Factor Receptor (EGFR). nih.gov Other derivatives have been designed as inhibitors of Aurora Kinase A, a potential target for non-small cell lung cancer. mdpi.com

Thymidylate Synthase (TS) Inhibition : 3-Amino-benzo[f]quinazolin-1(2H)-ones have been identified as potent, folate-based inhibitors of thymidylate synthase, an essential enzyme for DNA synthesis and a target for cancer chemotherapy. nih.gov

Other Enzymes : The inhibitory activity of this scaffold extends to other important enzymes. Novel quinazolinone-7-carboxamides have been identified as inhibitors of human soluble epoxide hydrolase (sEH), an enzyme involved in cardiovascular and metabolic disorders. nih.gov

| Activity | Target/Mechanism | Example Compound Class/Derivative | Reference |

|---|---|---|---|

| Antihypertensive | α1-Adrenoceptor antagonism | 4-Amino-6,7-dimethoxyquinazoline derivatives (e.g., Alfuzosin) | nih.govacs.org |

| Analgesic | Pain pathway modulation | 2-Benzylamino-3-substituted quinazolin-4(3H)-ones | nih.gov |

| Antimalarial | Inhibition of Plasmodium maturation | Febrifugine-based 2,3-substituted quinazolin-4(3H)-ones | nih.gov |

| Antiviral | Inhibition of Zika/Dengue virus replication | 2,3,6-Trisubstituted quinazolinones | nih.govnih.gov |

| Enzyme Inhibition | Tyrosine Kinases (CDK2, HER2, EGFR) | 2-((6,7-Dimethoxy-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetohydrazide analogs | nih.gov |

| Enzyme Inhibition | Thymidylate Synthase (TS) | 3-Amino-benzo[f]quinazolin-1(2H)-ones | nih.gov |

Structure Activity Relationship Sar and Ligand Design Principles

Systematic Analysis of N3-Substituent Variations on Biological Potency and Selectivity

The substituent at the N3 position of the quinazolinone ring is a critical determinant of the molecule's biological activity. researchgate.net Structure-activity relationship studies have consistently shown that modifications at this site can profoundly modulate the pharmacological properties of the compound. researchgate.net The introduction of various moieties, from simple aliphatic chains to complex heterocyclic systems, has been explored to enhance potency and selectivity.

Research indicates that the presence of a substituted aromatic ring at the N3 position is often essential for antimicrobial activities. nih.gov For instance, the incorporation of different substituted phenyl rings, bridged phenyl rings, or other heterocyclic structures has been reported to yield compounds with significant antimicrobial properties. researchgate.net Conversely, in the context of cytotoxic activity, the nature of the N3 substituent plays a nuanced role. The substitution of a lipophilic group, such as an n-butyl chain, was found to decrease cytotoxic activity in a series of 6,7-dimethoxyquinazoline (B1622564) derivatives. researchgate.net This suggests that while lipophilicity can be a key factor, a simple increase does not universally lead to enhanced potency and is context-dependent on the desired biological endpoint.

The following table summarizes the observed effects of various N3-substituents on the biological activity of the quinazolinone core.

| N3-Substituent | Observed Effect on Biological Activity | Reference(s) |

| Substituted Aromatic Rings | Essential for antimicrobial properties. | researchgate.netnih.gov |

| Heterocyclic Rings | Reported to confer antimicrobial properties. | researchgate.net |

| Aliphatic Systems | Can confer antimicrobial properties. | researchgate.net |

| n-Butyl Group (Lipophilic) | Decreased cytotoxic activity in some series. | researchgate.net |

Critical Role of 6,7-Dimethoxy Substitution in Modulating Activity

The substitution pattern on the benzene (B151609) ring portion of the quinazolinone scaffold is paramount, with the 6,7-dimethoxy configuration being particularly significant for modulating biological activity, especially cytotoxicity. It has been reported that 6,7-dimethoxyquinazoline derivatives possess cytotoxic potential. researchgate.net In a study exploring various substituents on the quinazoline (B50416) ring, a 6,7-dialkoxy substitution pattern was determined to be optimal for cytotoxic action. researchgate.net

The presence of these methoxy (B1213986) groups at the C6 and C7 positions appears to be a key feature for potent anti-cancer activity. For example, the novel quinazoline derivative 4-(3'-bromo-4'-hydroxylphenyl)-amino-6,7-dimethoxyquinazoline demonstrated significant cytotoxicity against human glioblastoma cell lines, inducing apoptotic cell death. nih.gov Further research into a series of quinazoline derivatives identified a compound with a 2-methoxy ethoxy substituent at positions 6 and 7 that exhibited excellent anticancer activity against multiple cell lines. nih.gov These findings underscore the critical contribution of the 6,7-dimethoxy moiety to the cytotoxic profile of this chemical class. The bioactivity of 4-arylamino substituted 6,7-dimethoxyquinazolines has also been noted, with some compounds showing inhibition against EGFR-TK, a key target in cancer therapy. magtechjournal.com

The table below highlights examples of 6,7-dimethoxy substituted quinazolinones and their associated cytotoxic activity.

| Compound | Target/Cell Line | Activity | Reference(s) |

| 4-(3'-bromo-4'-hydroxylphenyl)-amino-6,7-dimethoxyquinazoline | U373 and U87 human glioblastoma cells | Potent cytotoxicity, induces apoptosis. | nih.gov |

| 6,7-dimethoxyquinazoline derivatives | General | Possess cytotoxic potential. | researchgate.net |

| Quinazoline with 2-methoxy ethoxy at C6/C7 | Various cancer cell lines | Excellent anticancer activity. | nih.gov |

| 4-Arylamino substituted 6,7-dimethoxyquinazolines | EGFR-TK | Inhibitory activity. | magtechjournal.com |

Influence of C2 and C8 Substitutions on Pharmacological Profiles

Substitutions at the C2 and C8 positions of the quinazolinone nucleus also exert a significant influence on the resulting pharmacological profiles. researchgate.net For antimicrobial activity, the presence of small, functional groups at the C2 position, such as methyl, amine, or thiol groups, has been identified as being essential. nih.gov The nature of the substituent at C2 can also impact cytotoxic activity. Studies have shown that compounds with aryl groups directly attached to the C2 position are less active than those having a one-atom linker between the quinazoline and aryl rings. researchgate.net Furthermore, within a series of 2-substituted quinazolin-4(3H)-ones, compounds with a phenyl substitution at C2 displayed moderate inhibitory effects on cell growth, whereas the presence of a larger naphthyl group was found to be unfavorable for cytotoxic activity. nih.gov

The C8 position, while less frequently modified, can also be a key determinant of activity. For example, the introduction of a halogen atom, such as iodine, at the C8 position (along with the C6 position) has been shown to significantly improve the antibacterial activity of quinazolinone derivatives. nih.gov Nitration, an electrophilic substitution reaction, is theoretically predicted to occur preferentially at the C8 position over the C6, C5, and C7 positions, indicating its accessibility for chemical modification. scispace.com

The following table details the impact of substitutions at the C2 and C8 positions.

| Position | Substituent | Effect on Pharmacological Profile | Reference(s) |

| C2 | Methyl, Amine, or Thiol groups | Essential for antimicrobial activity. | nih.gov |

| C2 | Phenyl group | Moderate cytotoxic activity. | nih.gov |

| C2 | Naphthyl group | Unfavorable for cytotoxic activity. | nih.gov |

| C2 | Aryl group (direct attachment) | Less active than with a one-atom linker. | researchgate.net |

| C8 | Halogen (e.g., Iodine) | Improved antibacterial activity. | nih.gov |

Pharmacophore Elucidation and Conformational Requirements for Optimized Activity

The quinazoline scaffold is considered a privileged structure or a unique pharmacophore in medicinal chemistry, capable of interacting with a wide range of biological targets. mdpi.comnih.gov Elucidating the specific pharmacophoric features and conformational requirements is essential for designing derivatives with optimized activity.

Molecular modeling and docking studies have provided insight into the binding modes of these compounds. For instance, a triazolo[1,5-a]quinazolinone derivative was shown to have a favorable binding conformation with E. coli Topoisomerase IV and Cytochrome P450 14 α-sterol demethylase. nih.gov The binding was characterized by hydrophobic interactions (pi-alkyl and alkyl) with several amino acid residues and a conventional hydrogen bond, highlighting the importance of both hydrophobic and hydrogen-bonding features in the pharmacophore model. nih.gov The molecular electrostatic potential (MEP) map of the inhibitor indicated that the oxygen and nitrogen atoms are key active sites for adsorption onto surfaces. nih.gov

Computational and Theoretical Investigations of 3 Amino 6,7 Dimethoxy 4 3h Quinazolinone

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab-initio Methods) for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab-initio calculations are used to determine the most stable three-dimensional structure (optimized geometry) and to analyze the electronic landscape of quinazolinone derivatives.

Researchers frequently employ DFT calculations, often with the B3LYP functional and a basis set like 6-31G*, to perform energy minimization on quinazolinone structures before further computational analysis, such as docking or QSAR. unar.ac.id These calculations provide the lowest energy conformation of the molecule, which is crucial for accurate predictions of its biological interactions. unar.ac.id

For quinazoline (B50416) derivatives, theoretical studies have been conducted to analyze their structural and electronic properties. tandfonline.com Such studies involve optimizing the molecular geometry and then calculating various parameters. tandfonline.com Theoretical investigations on related quinazolinones have used DFT and time-dependent DFT to compute properties related to their electronic spectra and excited-state dynamics. acs.org The stability of these molecules is often linked to intramolecular hydrogen bonds and other interactions that can be quantified through these computational approaches. tandfonline.com

Table 1: Common Quantum Chemical Methods and Applications for Quinazolinone Scaffolds

| Method/Basis Set | Application | Reference |

| DFT / B3LYP/6-31G* | Energy minimization and structural optimization | unar.ac.id |

| DFT and TD-DFT | Calculation of electronic spectra and excited-state properties | acs.org |

| Ab Initio & DFT | Comparative analysis of molecular geometry and electronic properties with experimental data | tandfonline.com |

Molecular Docking Simulations for Ligand-Receptor Interaction Prediction and Binding Mode Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein target. This method is extensively used to understand the potential mechanism of action for quinazolinone derivatives, including 3-Amino-6,7-dimethoxy-4(3H)-quinazolinone.

Studies on various quinazolinone analogs have shown that they can bind to a range of important biological targets. Docking simulations have been performed to study the interactions of these compounds with receptors like the Epidermal Growth Factor Receptor (EGFR) kinase domain, Dihydrofolate Reductase (DHFR), Poly(ADP-ribose) polymerase-1 (PARP1), and Cyclin-Dependent Kinase 2 (CDK2). nih.govnih.govmanipal.edunih.gov

The analysis of docking results reveals key molecular interactions responsible for binding affinity. For instance, docking studies of quinazolin-4(3H)-one derivatives with EGFR have highlighted the importance of hydrogen bonds and pi-alkyl interactions with specific amino acid residues in the active site. nih.govresearchgate.net Similarly, when docked into the CDK2 kinase active site, quinazolinones were found to form conventional hydrogen bonds with residues such as Leu83 and Gln131, as well as pi-pi stacking interactions. nih.gov In some cases, a good correlation is found between the calculated binding affinity from docking and the experimentally observed biological activity. nih.gov These insights are critical for structure-based drug design, allowing for the rational optimization of the ligand to improve its binding potency and selectivity. nih.govmanipal.edu

Table 2: Predicted Molecular Interactions of Quinazolinone Analogs with Various Protein Targets

| Compound Class | Protein Target | Key Interacting Residues | Type of Interaction | Reference |

| Quinazolin-4(3H)-one derivatives | EGFR Kinase | - | Hydrogen bonding, Pi-alkyl interactions | nih.govresearchgate.net |

| Quinazolin-4(3H)-one derivatives | CDK2 Kinase | Leu83, Gln131, Asn132, His84 | Conventional hydrogen bonds, Pi-pi stacking | nih.gov |

| 5,7-dimethoxy-2-phenylquinazolin-4(3H)-one derivatives | BRD4 | Asn433 | Hydrogen bonding | nih.gov |

| Iodinated 4-(3H)-quinazolinones | DHFR | - | Hydrophobic interactions | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to build mathematical models that correlate the chemical structure of compounds with their biological activity. Three-dimensional QSAR (3D-QSAR), which includes techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), is particularly powerful. unar.ac.idnih.gov

For quinazolin-4(3H)-one analogs, robust 3D-QSAR models have been developed to predict their activity as inhibitors of targets like EGFR. researchgate.netnih.gov These models are built using a "training set" of compounds with known activities and are then validated using a "test set" to ensure their predictive power. nih.gov Key statistical parameters such as the squared correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and the predictive correlation coefficient (R²pred) are used to assess the model's quality and consistency. researchgate.netnih.gov

The results of 3D-QSAR studies are often visualized as contour maps. unar.ac.id These maps highlight regions in 3D space around the molecule where modifications are likely to influence biological activity. For example, a CoMSIA contour map might show areas where adding a bulky group, a hydrogen bond donor, or an electronegative group would increase or decrease the compound's potency. unar.ac.idnih.gov This information provides clear guidelines for designing new, more effective derivatives. nih.govnih.gov

Table 3: Statistical Validation Parameters for 3D-QSAR Models of Quinazolin-4(3H)-one Analogs

| Model | Target | Q² (Internal Validation) | R² (Internal Validation) | R²pred (External Validation) | Reference |

| CoMFA | EGFR | 0.570 | 0.855 | 0.657 | researchgate.netnih.gov |

| CoMSIA | EGFR | 0.599 | 0.895 | 0.681 | researchgate.netnih.gov |

Computational Studies on Molecular Electrostatic Potential and Reactivity Descriptors

The molecular electrostatic potential (MEP) is a valuable descriptor that maps the charge distribution on the surface of a molecule. It is used to predict and understand a molecule's reactivity, particularly its sites for electrophilic and nucleophilic attack. researchgate.net MEP maps are color-coded, where red typically indicates regions of negative electrostatic potential (rich in electrons, susceptible to electrophilic attack) and blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). researchgate.net

For the quinazolinone scaffold, MEP analysis reveals that the oxygen atom of the carbonyl group and the nitrogen atoms in the ring are typically the most electronegative regions, making them likely sites for interactions with electrophiles or for forming hydrogen bonds. researchgate.netresearchgate.net

In addition to MEP, other reactivity descriptors are often calculated using quantum chemical methods. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. acs.org A smaller energy gap suggests that the molecule is more polarizable and more reactive. These theoretical descriptors provide a deeper understanding of the chemical behavior of this compound, complementing experimental findings on its reactivity and interaction capabilities. tandfonline.comacs.org

Emerging Research Frontiers and Future Applications of 3 Amino 6,7 Dimethoxy 4 3h Quinazolinone Derivatives

Potential in Agrochemical Research: Development of Novel Pesticides and Herbicides

The 4(3H)-quinazolinone framework is a recognized scaffold in the discovery of new agrochemicals, with derivatives exhibiting a range of activities including antifungal, herbicidal, and antiviral properties. mdpi.comresearchgate.net Research into the modification of this core structure is aimed at developing novel agents to protect crops and improve agricultural yields. mdpi.com

Derivatives of 4(3H)-quinazolinone have shown notable efficacy against various plant pathogens. For instance, by modifying the rigid structure of the natural product tryptanthrin, which contains a quinazolinone moiety, researchers have developed compounds with significant antifungal activity. researchgate.net One such derivative demonstrated potent inhibition of Fusarium graminearum and Botrytis cinerea, two major phytopathogenic fungi that cause significant crop damage worldwide. researchgate.net This suggests that the 3-amino-6,7-dimethoxy-4(3H)-quinazolinone backbone could serve as a valuable starting point for creating new, effective fungicides.

The versatility of the quinazolinone structure also extends to herbicidal applications. mdpi.comresearchgate.net The development of quinazoline-based compounds as herbicides is an active area of research, aiming to produce new molecules with improved selectivity and environmental profiles. researchgate.net The exploration of derivatives of this compound could lead to the identification of novel herbicidal agents with unique modes of action, addressing the growing challenge of herbicide resistance in weeds.

Table 1: Antifungal Activity of a Quinazolinone Derivative

| Compound | Target Fungus | EC₅₀ (µg/mL) |

| Tryptanthrin Derivative | Fusarium graminearum | 0.76 researchgate.net |

| Tryptanthrin Derivative | Botrytis cinerea | 1.65 researchgate.net |

Exploration in Advanced Materials Science: Polymers and Coatings

The application of quinazoline (B50416) and quinazolinone compounds is expanding beyond pharmaceuticals into the realm of advanced materials. nih.gov These heterocyclic structures are being explored for the creation of functional materials, including polymers and luminescent materials, due to their unique chemical and photophysical properties. nih.govrsc.org

Quinazolinone derivatives have been successfully polymerized and copolymerized to create new materials with specific functionalities. researchgate.net For example, monomers containing the quinazolinone structure have been subjected to free radical polymerization to form polymers that exhibit antimicrobial properties. researchgate.net This indicates the potential for using this compound as a building block for functional polymers that could be used in medical devices or antimicrobial coatings.

Furthermore, certain quinazolinone derivatives have been identified as having significant luminescence properties. nih.govrsc.org These molecules are being investigated for their potential use as fluorescent probes and in biological imaging applications. nih.govrsc.org The inherent biocompatibility and low toxicity of the quinazolinone scaffold make it an attractive candidate for these advanced applications. rsc.org Derivatives of this compound could potentially be developed into novel luminescent materials for use in sensors, organic light-emitting diodes (OLEDs), or as specialized coatings with optical properties. Some quinazolinone compounds are also noted for their properties as dyes, suggesting a role in the coloration of various materials. nih.gov

Translational Research for Lead Optimization and Drug Candidate Development

Translational research focuses on bridging the gap between basic scientific discoveries and their practical application in developing new therapies. For this compound derivatives, this involves optimizing lead compounds to enhance their efficacy, selectivity, and pharmacokinetic properties, with the ultimate goal of identifying promising drug candidates.

A key strategy in this area is lead optimization, where the chemical structure of a promising compound is systematically modified to improve its therapeutic profile. acs.org For instance, a lead optimization strategy was successfully used to design a series of quinazoline derivatives as multi-targeting agents for Alzheimer's disease. acs.org By modifying the quinazoline scaffold, researchers were able to develop compounds with significant inhibitory activity against key enzymes implicated in the disease's progression. acs.org This approach could be applied to derivatives of this compound to develop treatments for various neurodegenerative disorders.

Another aspect of translational research involves enhancing the delivery and targeting of quinazolinone-based drugs. One study demonstrated that the anti-glioblastoma activity of a novel quinazoline derivative was amplified over 200-fold by conjugating it to the recombinant human epidermal growth factor (EGF). nih.gov This targeted delivery system allowed the drug to be internalized by cancer cells via receptor-mediated endocytosis, significantly improving its potency and selectivity. nih.gov Such strategies could be employed to develop highly targeted cancer therapies based on the this compound core.

Table 2: Lead Optimization of a Quinazoline Derivative for Alzheimer's Disease

| Compound | Target Enzymes | Key Findings |

| AK-2 | hAChE and hBACE-1 | Showed significant inhibitory activity and favorable blood-brain barrier permeation. acs.org |

Identification of Novel Biological Targets and Therapeutic Modalities

A crucial aspect of modern drug discovery is the identification of novel biological targets and the development of new therapeutic approaches. The quinazolinone scaffold has proven to be a versatile platform for discovering compounds that interact with a wide range of biological targets, leading to diverse therapeutic applications. nih.govnih.gov

Research has shown that quinazolinone derivatives can be designed to inhibit multiple targets simultaneously. For example, dual-target inhibitors of poly (ADP-ribose) polymerase-1 (PARP1) and bromodomain-containing protein 4 (BRD4) have been developed from quinazolin-4(3H)-one derivatives for breast cancer therapy. mdpi.com This multi-targeted approach can offer a "synthetic lethal" effect, providing a promising therapeutic strategy. mdpi.com

Furthermore, quinazolinone derivatives have been identified as inhibitors of other important biological targets. These include:

c-Met Kinase: A series of 6,7-dimethoxy-4-anilinoquinolines were synthesized and identified as potent inhibitors of the c-Met tyrosine kinase, a key player in cancer development. chemicalbook.com

HIV-1 Reverse Transcriptase-Associated Ribonuclease H: Through scaffold hopping and optimization, quinazolinone derivatives have been developed as novel allosteric inhibitors of this crucial viral enzyme. nih.gov

Dihydrofolate Reductase (DHFR): This enzyme is a well-known target for anticancer drugs, and certain quinazolinone derivatives have been designed as active DHFR inhibitors. rsc.org

Tubulin Polymerization: Some 2-styrylquinazolin-4(3H)-ones have demonstrated anticancer activity by inhibiting tubulin polymerization, a process essential for cell division. rsc.org

The structural versatility of the this compound core makes it an excellent candidate for further exploration in the search for inhibitors of these and other novel biological targets, potentially leading to new therapeutic modalities for a variety of diseases.

Table 3: Examples of Biological Targets for Quinazolinone Derivatives

| Derivative Class | Biological Target | Therapeutic Area | Reference |

| Quinazolin-4(3H)-one derivatives | PARP1 and BRD4 | Breast Cancer | mdpi.com |

| 6,7-dimethoxy-4-anilinoquinolines | c-Met Kinase | Cancer | chemicalbook.com |

| Quinazolinone derivatives | HIV-1 RNase H | Antiviral | nih.gov |

| 2-styrylquinazolin-4(3H)-ones | Tubulin Polymerization | Cancer | rsc.org |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 3-amino-6,7-dimethoxy-4(3H)-quinazolinone, and how do reaction conditions influence product selectivity?

- Answer : The synthesis of this compound derivatives often starts with benzoxazinone intermediates. For example, 2-ethoxy-4H-3,1-benzoxazin-4-one reacts with ammonium acetate under solvent-free conditions to form the quinazolinone core . Key variables include solvent choice (e.g., dry acetone vs. solvent-free systems), base selection (e.g., anhydrous K₂CO₃), and alkyl/aryl halide reactivity. Allylic halides like allylbromide may lead to O-substitution due to the allylic effect, whereas other halides favor N-substitution . Optimization requires monitoring via IR spectroscopy (e.g., C=O stretching at 1672–1791 cm⁻¹ for N-substituted products vs. C-O-C bands at ~1264 cm⁻¹ for O-substituted derivatives) .

Q. What spectroscopic techniques are critical for confirming the structure of this compound derivatives?

- Answer : Structural validation relies on:

- IR spectroscopy : Identification of functional groups (e.g., C=O, NH₂, and methoxy groups) .

- NMR (¹H/¹³C) : Methoxy protons appear as singlets (~δ 3.8–4.0 ppm), while aromatic protons show splitting patterns reflecting substitution .

- Mass spectrometry : Molecular ion peaks and fragmentation patterns confirm molecular weight and substituent integrity .

Q. What broad biological activities are associated with this compound, and what in vitro/in vivo models are used for evaluation?

- Answer : This scaffold exhibits:

- Anticholinesterase activity : Tested via acetylcholinesterase inhibition assays (e.g., Ellman’s method) for Alzheimer’s disease research .

- Anti-inflammatory effects : Evaluated using carrageenan-induced rat paw edema models, with COX-1/COX-2 selectivity assessed via enzyme immunoassays .

- Antimicrobial activity : Screened against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using agar diffusion or MIC assays .

Advanced Research Questions

Q. How can substituent modifications at the 2- and 3-positions of this compound enhance target-specific bioactivity?

- Answer : Rational design involves:

- Electron-withdrawing/donating groups : Fluorine or methoxy substituents at the 6,7-positions improve blood-brain barrier penetration for CNS targets (e.g., Alzheimer’s therapy) .

- Bulkier groups at position 2 : Nonyl or benzyl groups increase lipophilicity, enhancing antimicrobial activity against Pseudomonas aeruginosa .

- Schiff base moieties : Introduced via condensation reactions, these improve antiviral activity against plant pathogens like tobacco mosaic virus .

Q. How do reaction conditions (e.g., solvent, catalyst) impact the tautomeric equilibrium of 4(3H)-quinazolinones, and what analytical methods resolve such ambiguities?

- Answer : Tautomerism between 4(3H)-quinazolinone (amide) and 4-hydroxyquinazoline (iminol) forms depends on solvent polarity and pH. Polar aprotic solvents (e.g., DMF) stabilize the amide form, while protic solvents favor iminol tautomers . X-ray crystallography and ¹⁵N NMR are definitive for tautomer identification, while IR and UV-Vis provide indirect evidence .

Q. How should researchers address discrepancies in reported biological activities of this compound derivatives across studies?

- Answer : Contradictions arise due to:

- Assay variability : Differences in cell lines (e.g., SH-SY5Y vs. PC12 for neuroactivity) or bacterial strains .

- Dosage and administration routes : Intraperitoneal vs. oral delivery affects bioavailability .

- Structural impurities : Trace byproducts from incomplete substitution (e.g., residual benzoxazinone intermediates) may skew results .

- Resolution strategies : Include orthogonal synthesis validation, LC-MS purity checks, and standardized bioassay protocols (e.g., OECD guidelines) .

Methodological Considerations

Table 1 : Key Spectral Data for this compound Derivatives

| Functional Group | IR (cm⁻¹) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|---|

| C=O (amide) | 1672–1791 | – | 160–165 |

| OCH₃ | – | 3.85–3.95 (s) | 55–57 |

| NH₂ | 3350–3450 | 5.20–5.50 (br s) | – |

Table 2 : Comparative Bioactivity of Selected Derivatives

| Derivative | Target Activity | IC₅₀/EC₅₀ (μM) | Reference |

|---|---|---|---|

| 3-Amino-6,7-diF | Anticholinesterase | 0.45 | |

| 3-Amino-2-nonyl | Anti-P. aeruginosa | 2.1 | |

| 3e (benzothiazole) | COX-2 Inhibition | 0.78 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.